molecular formula C16H16BrNO2 B5003699 N-(4-bromophenyl)-4-phenoxybutanamide

N-(4-bromophenyl)-4-phenoxybutanamide

Cat. No.: B5003699
M. Wt: 334.21 g/mol
InChI Key: QRVBBPAZMYFBLZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-phenoxybutanamide typically involves the reaction of 4-bromobenzoyl chloride with 4-phenoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity. The reaction can be represented as follows:

4-bromobenzoyl chloride+4-phenoxybutanamidetriethylamine, dichloromethaneThis compound\text{4-bromobenzoyl chloride} + \text{4-phenoxybutanamide} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 4-bromobenzoyl chloride+4-phenoxybutanamidetriethylamine, dichloromethane​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenoxybutanamide moiety can undergo oxidation to form corresponding oxides.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of N-(4-iodophenyl)-4-phenoxybutanamide.

    Oxidation: Formation of N-(4-bromophenyl)-4-phenoxybutanoic acid.

    Reduction: Formation of N-(4-bromophenyl)-4-phenoxybutylamine.

Scientific Research Applications

N-(4-bromophenyl)-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-phenoxybutanoic acid
  • N-(4-iodophenyl)-4-phenoxybutanamide
  • N-(4-bromophenyl)-4-phenoxybutylamine

Uniqueness

N-(4-bromophenyl)-4-phenoxybutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bromophenyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

N-(4-bromophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVBBPAZMYFBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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